molecular formula C15H18O3 B13978521 4-(3-Oxocyclobutyl)butyl benzoate

4-(3-Oxocyclobutyl)butyl benzoate

Cat. No.: B13978521
M. Wt: 246.30 g/mol
InChI Key: XFAUJGUMRBDXAU-UHFFFAOYSA-N
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Description

4-(3-Oxocyclobutyl)butyl benzoate is an organic compound with the molecular formula C15H18O3 It is a derivative of benzoic acid and contains a cyclobutyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxocyclobutyl)butyl benzoate typically involves the esterification of benzoic acid with 4-(3-oxocyclobutyl)butanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxocyclobutyl)butyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or cyclobutanone derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-(3-Oxocyclobutyl)butyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(3-Oxocyclobutyl)butyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclobutyl ketone moiety may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxocyclobutyl benzoate
  • tert-Butyl (3-oxocyclobutyl)methylcarbamate
  • 3-Hydroxycyclohexyl benzoate

Uniqueness

4-(3-Oxocyclobutyl)butyl benzoate is unique due to its specific structural features, such as the cyclobutyl ketone moiety and the butyl linker

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

4-(3-oxocyclobutyl)butyl benzoate

InChI

InChI=1S/C15H18O3/c16-14-10-12(11-14)6-4-5-9-18-15(17)13-7-2-1-3-8-13/h1-3,7-8,12H,4-6,9-11H2

InChI Key

XFAUJGUMRBDXAU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CCCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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